N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic compound that combines the structural features of indole and tetrazole moieties. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while tetrazole is a five-membered ring containing four nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the coupling of an indole derivative with a tetrazole-containing compound. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction conditions often include:
Reactants: Indole derivative, tetrazole-containing compound
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM) or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) on the tetrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted tetrazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the tetrazole ring can enhance the compound’s binding affinity and stability. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the phenyl ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both indole and tetrazole moieties, which can confer distinct biological activities and chemical properties. The combination of these two functional groups can enhance the compound’s potential as a versatile and bioactive molecule.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c26-19(11-14-5-7-16(8-6-14)25-13-22-23-24-25)20-10-9-15-12-21-18-4-2-1-3-17(15)18/h1-8,12-13,21H,9-11H2,(H,20,26) |
InChI Key |
BZFZEGUAOAHRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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